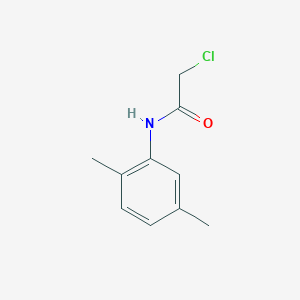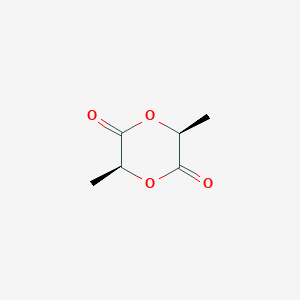
L-丙交酯
概述
描述
安特拉芬宁二盐酸盐是一种苯基哌嗪衍生物药物,发明于 1979 年。它是一种具有类似萘普生功效的止痛和消炎药。 它在今天没有得到广泛使用,因为它在很大程度上已被更新的药物取代 .
科学研究应用
安特拉芬宁二盐酸盐已被研究其消炎和止痛特性。 此外,它已被探索用于药物代谢研究以及药物中杂质和降解产物的分析 .
作用机制
安特拉芬宁二盐酸盐的作用机制被认为与抑制环氧合酶活性有关。哺乳动物中描述了两种独特的环氧合酶:COX-1 和 COX-2。COX-1 合成对正常胃肠道和肾脏功能必不可少的前列腺素,而 COX-2 生成参与炎症的前列腺素。 COX-1 的抑制被认为与胃肠道和肾脏毒性有关,而 COX-2 的抑制提供消炎活性 .
类似化合物:
萘普生: 安特拉芬宁二盐酸盐与萘普生具有类似的止痛和消炎功效。
苯基丁氮酮: 它已被与苯基丁氮酮在消炎作用方面进行比较.
独特之处: 安特拉芬宁二盐酸盐在其特定的化学结构中是独一无二的,该结构包括苯环上的三氟甲基和哌嗪环。 这种结构有助于其特定的药理特性,使其区别于其他类似化合物 .
生化分析
Biochemical Properties
L-Lactide plays a vital role in biochemical reactions, particularly in the synthesis of polylactic acid (PLA). It interacts with various enzymes, proteins, and other biomolecules during its polymerization process. One of the key enzymes involved is lactate dehydrogenase, which catalyzes the conversion of lactic acid to L-Lactide . Additionally, L-Lactide interacts with catalysts such as tin octoate during the ring-opening polymerization process to form PLA . These interactions are crucial for the efficient production of high-quality PLA with desirable properties.
Cellular Effects
L-Lactide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that L-Lactide-based materials, such as PLA, can affect cell proliferation and differentiation . For instance, PLA scaffolds have been used in tissue engineering to support the growth and differentiation of stem cells into specific cell types . Additionally, L-Lactide can impact cellular metabolism by providing a biodegradable matrix that cells can interact with, promoting tissue regeneration and repair .
Molecular Mechanism
The molecular mechanism of L-Lactide involves its polymerization into polylactic acid (PLA) through ring-opening polymerization. During this process, L-Lactide undergoes a series of chemical reactions catalyzed by tin octoate, resulting in the formation of long PLA chains . These PLA chains can then interact with various biomolecules, influencing cellular functions and gene expression. For example, PLA scaffolds can provide structural support for cells, promoting their attachment, proliferation, and differentiation . Additionally, the degradation of PLA releases lactic acid, which can further influence cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Lactide can change over time due to its stability and degradation properties. L-Lactide is known to be relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture and heat . This degradation can lead to changes in the mechanical properties of PLA-based materials, affecting their performance in various applications. Long-term studies have shown that the degradation of PLA can result in the release of lactic acid, which can influence cellular functions and tissue regeneration .
Dosage Effects in Animal Models
The effects of L-Lactide can vary with different dosages in animal models. Studies have shown that low doses of L-Lactide-based materials, such as PLA, are generally well-tolerated and can promote tissue regeneration and repair . High doses of L-Lactide or PLA can lead to adverse effects, such as inflammation and tissue damage . It is essential to determine the optimal dosage of L-Lactide-based materials to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
L-Lactide is involved in various metabolic pathways, primarily through its conversion to lactic acid. The enzyme lactate dehydrogenase catalyzes the conversion of lactic acid to L-Lactide, which can then be polymerized into PLA . Additionally, the degradation of PLA releases lactic acid, which can enter various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle . These metabolic pathways are crucial for cellular energy production and overall metabolic homeostasis.
Transport and Distribution
L-Lactide is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, L-Lactide can be incorporated into PLA-based materials, providing structural support for tissue regeneration and repair . Additionally, the degradation of PLA releases lactic acid, which can be transported to other tissues and organs, influencing their metabolic functions .
Subcellular Localization
The subcellular localization of L-Lactide and its derivatives, such as PLA, can influence their activity and function. L-Lactide-based materials can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, PLA nanoparticles can be designed to target specific cellular compartments, such as the cytoplasm or nucleus, to deliver therapeutic agents or support tissue regeneration . The localization of L-Lactide and PLA within cells can significantly impact their biological activity and therapeutic potential.
准备方法
合成路线和反应条件: 安特拉芬宁的合成涉及多个步骤。其中一种方法包括 2-[4-[3-(三氟甲基)苯基]-1-哌嗪基]乙醇与异靛酸酐反应,形成 4-(3-(三氟甲基)苯基)哌嗪-1-乙基 2-氨基苯甲酸酯。 然后用 4-氯-7-(三氟甲基)喹啉烷基化该中间体,以完成安特拉芬宁的合成 .
工业生产方法: 安特拉芬宁二盐酸盐的工业生产方法没有得到广泛的记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化,包括使用自动化反应器和纯化系统,以确保高产量和纯度。
化学反应分析
反应类型: 安特拉芬宁二盐酸盐会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 它可以进行取代反应,特别是涉及其苯基和哌嗪环。
常用试剂和条件: 这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的各种卤化剂。
主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生喹啉衍生物,而取代反应可以在苯基或哌嗪环中引入各种官能团 .
相似化合物的比较
Naproxen: Antrafenine Dihydrochloride has similar efficacy to naproxen as an analgesic and anti-inflammatory agent.
Phenylbutazone: It has been compared to phenylbutazone in terms of its anti-inflammatory effects.
Uniqueness: Antrafenine Dihydrochloride is unique in its specific chemical structure, which includes a trifluoromethyl group on the phenyl ring and a piperazine ring. This structure contributes to its specific pharmacological properties and distinguishes it from other similar compounds .
属性
IUPAC Name |
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33135-50-1 | |
| Record name | L-Lactide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33135-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5049655 | |
| Record name | L-Dilactide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4511-42-6, 33135-50-1 | |
| Record name | L-Lactide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4511-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactide, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S-cis)-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033135501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S,6S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Dilactide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S-cis)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ13TO4NO1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



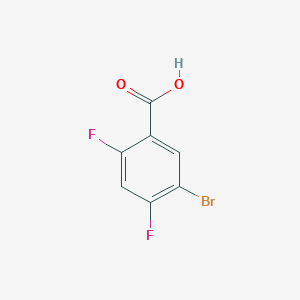
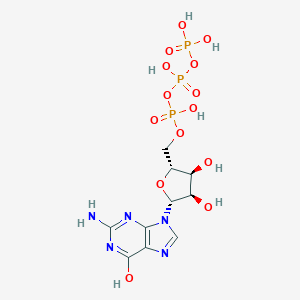
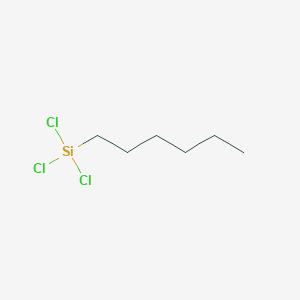

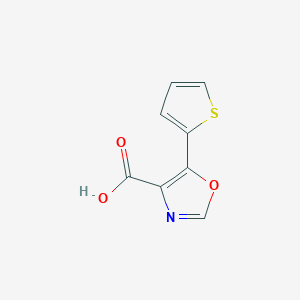
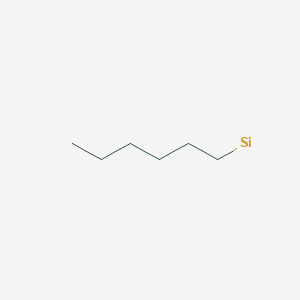

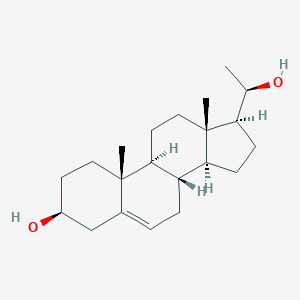
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

